2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α-enolic dithioesters for Michael-type addition/oxidation/cyclization . Major products formed from these reactions include tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the treatment of various medical conditions . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE include other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
diethyl 5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-27-20(25)16-12(3)18(21(26)28-5-2)29-19(16)23-22-17-14-9-7-6-8-13(14)10-11-15(17)24/h6-11,24H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUILLWHKMWEMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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